molecular formula C11H14N2 B2564261 (1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane CAS No. 2138282-07-0

(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane

Cat. No. B2564261
CAS RN: 2138282-07-0
M. Wt: 174.247
InChI Key: QNWIXLVIVYWSCN-ONGXEEELSA-N
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Description

“(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane” is also known as Sofinicline . It is a small molecule that has been used in trials studying the treatment of ADHD, Neuralgia, Diabetic, Diabetic Neuropathies, Diabetic Polyneuropathy, and Diabetic Neuropathic Pain . The molecular formula of Sofinicline is C10H11Cl2N3 .


Synthesis Analysis

The synthesis of similar bicyclic structures has been reported. For instance, the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been described . This method uses an organic or an iridium photoredox catalyst and blue LED irradiation .


Molecular Structure Analysis

The molecular structure of Sofinicline is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Scientific Research Applications

Medicinal Chemistry and Drug Development

(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane: holds significant potential as a building block for drug discovery. Researchers have exploited its all-carbon quaternary center to create novel bicyclo[3.1.0]hexane derivatives via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . These scaffolds can serve as starting points for designing bioactive compounds targeting various diseases.

Spiro Compounds in Organic Synthesis

The compound’s spirocyclic nature makes it valuable in synthetic chemistry. For instance, racemic (1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane has been employed in enantioselective approaches to synthesize bicyclo[2.2.1]heptane-1-carboxylates via formal [4 + 2] cycloaddition reactions . Such transformations contribute to the diversity of spirocyclic compounds.

Catalysis and Photoredox Chemistry

The compound’s photoredox properties have attracted attention. In the synthesis of bicyclo[3.1.0]hexanes, both organic and iridium photoredox catalysts, along with blue LED irradiation, have been effective . Understanding its photochemical behavior could lead to innovative catalytic applications.

Chemical Biology and Pharmacology

Investigating the biological activity of (1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane is crucial. While direct studies are scarce, its structural features suggest potential interactions with biological targets. Computational modeling and in vitro assays could reveal its binding affinity and pharmacological relevance.

For additional reading, you can find more about EN300-724970 here .

Mechanism of Action

The mechanism of action for Sofinicline is not available in the retrieved data .

properties

IUPAC Name

(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-10(8-12-6-1)11-5-3-9(11)4-7-13-11/h1-2,6,8-9,13H,3-5,7H2/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWIXLVIVYWSCN-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CCN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CCN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane

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